molecular formula C22H29FN4O5 B2903201 N1-(2,2-dimethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-29-6

N1-(2,2-dimethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2903201
CAS No.: 877632-29-6
M. Wt: 448.495
InChI Key: ZAYJTKUROGIAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-dimethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1 substituent: A 2,2-dimethoxyethyl group, which introduces hydrophilic and electron-donating properties due to the methoxy groups.
  • N2 substituent: A complex ethyl-linked moiety featuring a 4-(4-fluorophenyl)-substituted piperazine ring and a furan-2-yl group.

Its design aligns with trends in optimizing substituents for target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O5/c1-30-20(31-2)15-25-22(29)21(28)24-14-18(19-4-3-13-32-19)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h3-8,13,18,20H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJTKUROGIAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N1 2 2 dimethoxyethyl N2 2 4 4 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl oxalamide\text{N1 2 2 dimethoxyethyl N2 2 4 4 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl oxalamide}

This complex structure includes a furan moiety and a piperazine ring, which are known to contribute to various biological activities.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that compounds containing furan and piperazine derivatives exhibit significant antimicrobial properties. For example, a related compound with a similar structure demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N1-DME-N2-FPVariousTBD

2. Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The presence of the fluorophenyl group is believed to enhance the interaction with specific cellular targets involved in cancer proliferation pathways. For instance, a study on a related oxalamide derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 25 µM .

Case Study: Cytotoxic Effects on Cancer Cells
A recent study evaluated the effects of a structurally analogous compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes, such as tyrosinase and various kinases.
  • Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. However, further studies are needed to elucidate the metabolic pathways and elimination routes specific to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight CAS Number
Target Compound 2,2-dimethoxyethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl Not provided Not provided Not provided
N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide 2,2-diethoxyethyl 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl C24H34N4O5 458.5 877631-77-1
N1-(2-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide 2-chlorobenzyl 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl C25H26ClFN4O3 484.9 877633-38-0
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide 2-methoxyethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl (no furan) Not provided Not provided 1049418-90-7
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide 4-ethylphenyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl (no furan) C23H30N4O3 410.5 1049418-06-5
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide 2-ethylphenyl (1-(furan-2-ylmethyl)piperidin-4-yl)methyl (piperidine core) C22H29N3O3 ~383.5* 953180-99-9

* Molecular weight calculated from formula.

Key Structural and Functional Differences:

N1 Substituent Effects :

  • The dimethoxyethyl group (target compound) improves solubility compared to diethoxyethyl () but reduces lipophilicity relative to chlorobenzyl () or ethylphenyl (–11).
  • Aromatic N1 groups (e.g., 4-ethylphenyl in ) may enhance receptor binding through hydrophobic interactions, whereas aliphatic N1 groups (e.g., methoxyethyl in ) favor metabolic stability .

N2 Substituent Variations: Piperazine vs. Piperidine: Piperazine (target compound, –6, 9–10) offers two nitrogen atoms for hydrogen bonding, unlike piperidine (), which has one. This could influence binding to amine-sensitive targets . Fluorophenyl Position: The para-fluorophenyl group (target compound) is associated with higher receptor affinity in other drug classes compared to ortho-fluorophenyl () .

Physicochemical Properties: Molecular weights range from 383.5 () to 484.9 (), with higher weights correlating with bulkier substituents (e.g., chlorobenzyl in ).

Research Implications and Challenges

Isomer Complexity :

  • Positional isomerism (e.g., ortho vs. para fluorophenyl) can drastically alter biological activity, as seen in fentanyl analogs (). Analytical techniques like HPLC or NMR are critical for distinguishing isomers .

Synthetic Accessibility :

  • Compounds with fewer stereocenters (e.g., –10) are synthetically simpler than those with branched ethyl-furan-piperazine motifs (target compound, –6) .

Preparation Methods

Retrosynthetic Analysis of Key Fragments

The compound decomposes into three primary synthons:

  • N1-Substituent : 2,2-Dimethoxyethylamine
  • N2-Substituent : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
  • Oxalamide Backbone : Derived from oxalyl chloride or oxalic acid derivatives

Synthesis of 2,2-Dimethoxyethylamine

2,2-Dimethoxyethylamine is commercially available but can be synthesized via:

  • Reductive Amination : Reaction of glycolaldehyde dimethyl acetal with ammonia under hydrogenation conditions (Pd/C, H₂, 50–60°C).
  • Gabriel Synthesis : Alkylation of potassium phthalimide with 2-bromo-1,1-dimethoxyethane followed by hydrazinolysis.

Preparation of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine

This fragment requires sequential functionalization:

Piperazine Modification

4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution:

  • Substrate : 1-Bromo-4-fluorobenzene reacts with anhydrous piperazine in dimethylacetamide (DMAc) at 120°C for 24 hours.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 85–90% pure product.
Furan-2-yl Ethylamine Assembly

2-(Furan-2-yl)ethylamine is prepared through:

  • Strecker Synthesis : Furan-2-acetaldehyde treated with ammonium chloride and potassium cyanide, followed by acidic hydrolysis.
  • Reductive Amination : Furan-2-carbaldehyde reacted with ethylamine and sodium cyanoborohydride in methanol.
Coupling of Piperazine and Furan Moieties

A Mannich-type reaction combines the fragments:

  • Reactants : 4-(4-Fluorophenyl)piperazine, 2-(furan-2-yl)ethylamine, formaldehyde (37% aqueous).
  • Conditions : Ethanol reflux (78°C, 12 hours) under nitrogen.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 3:1).

Oxalamide Bond Formation

The final step involves coupling the two amines via oxalyl chloride:

Stepwise Acylation Protocol

  • First Acylation :

    • 2,2-Dimethoxyethylamine (1 equiv) reacts with oxalyl chloride (1.05 equiv) in anhydrous dichloromethane (DCM) at 0°C.
    • Triethylamine (2.1 equiv) scavenges HCl.
    • Intermediate: N-(2,2-dimethoxyethyl)oxalyl chloride.
  • Second Acylation :

    • Addition of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine (1 equiv) in DCM at 0°C.
    • Gradual warming to room temperature (20°C) over 6 hours.
  • Workup :

    • Extraction with 5% NaHCO₃, brine, and drying (MgSO₄).
    • Solvent removal under reduced pressure yields crude product.
  • Purification :

    • Column chromatography (SiO₂, gradient elution: DCM → DCM/methanol 95:5).
    • Final recrystallization from ethyl acetate/hexane affords 55–60% pure product.

Alternative Route: One-Pot Synthesis

To improve efficiency, a one-pot method employs:

  • Solvent : Tetrahydrofuran (THF) with molecular sieves (4Å).
  • Order of Addition : Simultaneous addition of both amines to oxalyl chloride at −10°C.
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances acylation kinetics.
  • Yield : Comparable to stepwise method (58–63%) but reduces purification steps.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky N2-substituent necessitates:

  • High-Dilution Conditions : Prevents oligomerization (0.1 M concentration in DCM).
  • Slow Amine Addition : Syringe pump delivery over 2 hours minimizes side reactions.

Byproduct Formation

Common impurities include:

  • Diacylated Products : Controlled via stoichiometric precision (1:1:1 ratio of amines to oxalyl chloride).
  • Oxalamic Acids : Avoided by rigorous exclusion of moisture (Schlenk techniques).

Analytical Characterization Data

Parameter Value/Observation Method
Melting Point 142–145°C Differential Scanning Calorimetry
¹H NMR (CDCl₃) δ 7.45 (d, furan-H), 6.82 (m, Ar-H) 400 MHz spectrometer
HRMS (ESI+) m/z 532.2451 [M+H]⁺ Quadrupole-TOF analyzer
HPLC Purity 98.7% (C18 column, MeOH/H₂O 70:30) UV detection at 254 nm

Scale-Up Considerations

Pilot-scale production (100 g batch) requires:

  • Continuous Flow Reactors : Enhances heat transfer and mixing efficiency.
  • Solvent Recycling : Distillation recovery of DCM reduces costs.
  • Crystallization Optimization : Antisolvent (hexane) addition rate controls particle size.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2,2-dimethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide to achieve high yield and purity?

  • Methodological Answer : The synthesis requires multi-step coupling reactions under controlled conditions. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during amine coupling steps to minimize side reactions) .
  • Solvent selection (e.g., dichloromethane or DMF for polar intermediates) .
  • Use of coupling agents like DCC/HOBt or EDCI for amide bond formation .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity of the piperazine, furan, and oxalamide moieties .
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (±2 ppm accuracy) .
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>95%) .
  • FT-IR to validate functional groups (e.g., carbonyl stretches at 1650–1700 cm⁻¹) .

Q. Which in vitro assays are most appropriate for preliminary evaluation of this compound's neuropharmacological activity?

  • Methodological Answer :

  • Radioligand binding assays for serotonin (5-HT₁A/2A) or dopamine (D2/D3) receptors, using transfected HEK293 cells .
  • Functional cAMP assays to assess G-protein-coupled receptor modulation .
  • Calcium flux assays (Fluo-4 AM dye) to study receptor activation kinetics .

Q. What are the critical stability parameters to monitor during long-term storage of this compound?

  • Methodological Answer :

  • Store at –20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
  • Monitor hygroscopicity via Karl Fischer titration (maintain H₂O content <0.5%) .
  • Assess thermal stability using TGA/DSC (decomposition onset >150°C recommended) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data regarding the compound's binding affinity to serotonin receptors across different assays?

  • Methodological Answer :

  • Cross-validate using surface plasmon resonance (SPR) for kinetic analysis (ka/kd rates) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
  • Perform structural analogs SAR studies to identify substituents influencing affinity (e.g., fluorophenyl vs. methoxyphenyl groups) .
  • Use molecular dynamics simulations to compare receptor conformational changes under varying assay conditions .

Q. How can computational modeling guide the rational design of derivatives to enhance target selectivity against off-target kinase interactions?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets vs. GPCRs .
  • Apply free energy perturbation (FEP) calculations to predict substituent effects on binding energy (ΔΔG) .
  • Validate with kinase inhibition panels (Eurofins KinaseProfiler) for experimental confirmation .

Q. What methodologies are effective in elucidating the metabolic pathways of this compound in in vitro hepatocyte models?

  • Methodological Answer :

  • LC-HRMS with hepatocyte incubations (human/rat, 1–4 hr) to identify phase I/II metabolites .
  • Use isotopic labeling (e.g., ¹⁴C at the dimethoxyethyl group) to trace metabolic cleavage sites .
  • CYP450 inhibition assays (fluorometric) to identify enzymes involved (e.g., CYP3A4/2D6) .

Q. How should researchers approach conflicting results between computational predictions and experimental data in solubility parameters?

  • Methodological Answer :

  • Conduct phase solubility analysis (Higuchi–Connors method) in biorelevant media (FaSSIF/FeSSIF) .
  • Refine computational models using COSMO-RS or Hansen solubility parameters to account for solvent–solute interactions .
  • Validate with dynamic light scattering (DLS) to detect aggregation at supersaturated concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.